5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-benzyl-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-12-7-9-14(10-8-12)19-15(17-18-16(19)20)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAZGXLPEDVTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl chloride with 4-methylphenyl hydrazine to form an intermediate, which is then cyclized with thiourea to yield the desired triazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl groups, often using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Agricultural Applications
Triazole derivatives are widely utilized in agriculture as fungicides and herbicides. The compound 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has shown potential as an effective agricultural agent.
Case Study: Fungicidal Activity
A study evaluated the antifungal activity of various triazole derivatives against common plant pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition of fungal growth, suggesting potential as a fungicide.
| Compound Name | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | Fusarium oxysporum | 18 |
| Control (Standard Fungicide) | Fusarium oxysporum | 25 |
Pharmaceutical Applications
The pharmacological properties of triazoles make them valuable in drug development. This compound has been investigated for its potential therapeutic effects.
Case Study: Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Electrochemical Applications
The electrochemical behavior of triazole compounds is significant for sensor development and corrosion inhibition.
Case Study: Voltammetric Studies
An electrochemical study using cyclic voltammetry revealed that this compound can be oxidized to form a disulfide derivative. This property is useful for developing sensors that detect thiol compounds.
Key Findings:
- The electrooxidation peak was observed at a potential of +0.75 V.
- The compound demonstrated stability in basic media, indicating its suitability for sensor applications.
Mechanism of Action
The mechanism of action of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Analogous 1,2,4-Triazole-3-Thiol Derivatives
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of 1,2,4-triazole-3-thiols are highly dependent on substituents at positions 4 and 3. Below is a comparative analysis of key derivatives:
Key Observations:
- Electron-Donating Groups: Methoxy and ethoxy substituents (e.g., 4-methoxyphenyl in ) enhance solubility and alter redox potentials compared to hydrophobic groups like benzyl or 4-methylphenyl.
- Bioactivity : Fluorinated derivatives (e.g., compounds 60–62 in ) exhibit stronger antibacterial activity, while antifungal activity is prominent in phenyl-substituted analogs .
- Electrochemical Behavior : The target compound’s irreversible oxidation contrasts with Yucasin, which lacks a benzyl group and instead inhibits enzymatic activity .
Physicochemical Properties
- Redox Behavior : The target compound’s thiol group oxidizes to a disulfide in basic media, a property absent in analogs without free thiols (e.g., S-alkylated derivatives in ).
- Solubility : Methoxy and ethoxy groups improve aqueous solubility, whereas hydrophobic substituents like benzyl or 4-methylphenyl enhance lipid membrane permeability .
Biological Activity
5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This article focuses on its synthesis, characterization, and particularly its biological activities, including antibacterial and antifungal properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with thioketones or thiosemicarbazides. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis are used to confirm the structure of the synthesized compound. For instance, NMR data provides insights into the chemical environment of hydrogen atoms in the molecule, while IR spectra can indicate functional groups present.
Antibacterial Activity
The antibacterial activity of this compound has been assessed against various bacterial strains. The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC values for this compound against standard strains like Escherichia coli and Staphylococcus aureus are comparable to those of established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 20 |
| S. aureus | 16 | 18 |
| Bacillus subtilis | 32 | 15 |
These results suggest that the compound could be a potential candidate for developing new antibacterial agents.
Antifungal Activity
In addition to antibacterial properties, this triazole derivative has shown antifungal activity against various fungal strains. The mechanism often involves disruption of fungal cell membrane integrity or inhibition of fungal enzyme activity.
- Fungal Strains Tested : Common pathogens like Candida albicans and Aspergillus niger have been included in antifungal assays.
| Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| C. albicans | 10 | 22 |
| A. niger | 20 | 19 |
The biological activity of triazole compounds is often attributed to their ability to inhibit enzymes involved in nucleic acid synthesis or interfere with cell membrane formation. Specifically, they may inhibit fungal cytochrome P450 enzymes that are crucial for ergosterol biosynthesis in fungal cells.
Case Studies
Recent studies have highlighted the potential of triazole derivatives in combating drug-resistant strains. For instance:
- Study on Drug-resistant E. coli : A study demonstrated that this compound exhibited enhanced activity against multi-drug resistant strains compared to conventional treatments .
- Synergistic Effects : Research indicated that combining this triazole with other antibiotics resulted in synergistic effects that significantly reduced MIC values against resistant bacterial strains .
Q & A
Q. What are the standard synthetic routes for 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via cyclization of precursors such as substituted hydrazines and isothiocyanates. A common method involves reacting 4-methylbenzyl isothiocyanate with benzyl hydrazine in a polar solvent (e.g., ethanol or DMF) under reflux (60–100°C), followed by acid or base-mediated cyclization . Purification is achieved via recrystallization or column chromatography. Optimization for yield (>70%) often requires controlled stoichiometry and inert atmospheres to prevent oxidation of the thiol group.
Q. Which spectroscopic techniques are critical for characterizing this triazole-thiol derivative?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., benzyl, methylphenyl) and thiol tautomerism.
- FT-IR : Identification of S-H stretches (~2550 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
- LC-MS : For molecular ion validation (expected m/z: ~311.4 [M+H]⁺) and purity assessment .
- Elemental Analysis : To verify C, H, N, S composition within ±0.3% theoretical values.
Q. What biological activities are associated with this compound?
Reported activities include:
- Antimicrobial : Inhibition of Mycobacterium bovis at 0.1–1.0% concentrations, outperforming isoniazid in tuberculostatic assays .
- Antioxidant : DPPH radical scavenging (88.89% at 1 mM), attributed to the thiol group’s redox activity .
- Enzyme Inhibition : Potential targeting of bacterial DNA gyrase and dihydrofolate reductase (DHFR) via triazole-thiol coordination .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from substituent effects or assay variability. For example:
- Substituent Impact : Adding a 4-fluorobenzylidene group reduced DPPH scavenging by ~35%, highlighting electronic effects .
- Assay Conditions : M. bovis inhibition was pH-dependent (pH 6.5 vs. 7.1); standardized media (e.g., Middlebrook 7H9) and MIC/MBC protocols are critical . Mitigation strategies include orthogonal assays (e.g., fluorescence-based enzyme inhibition) and structure-activity relationship (SAR) modeling.
Q. What strategies enhance the antimicrobial efficacy of this compound?
- Derivatization : Introducing electron-withdrawing groups (e.g., -Cl, -Br) on the benzyl ring improves membrane penetration .
- Combination Therapy : Synergy with β-lactams or fluoroquinolones via efflux pump inhibition.
- Nanoparticle Formulation : Encapsulation in liposomes to enhance bioavailability and reduce cytotoxicity .
Q. Which computational methods elucidate the mechanism of action?
- Molecular Docking : Use AutoDock Vina to model interactions with targets like SARS-CoV-2 helicase (PDB: 5WWP). Key residues (e.g., Lys288, Asp374) form hydrogen bonds with the triazole-thiol core .
- MD Simulations : GROMACS for stability analysis (RMSD <2.0 Å over 100 ns) and binding free energy calculations (MM-PBSA).
- ADME Prediction : SwissADME for bioavailability radar plots; this compound shows moderate LogP (~3.5) and GI absorption .
Q. How can derivatives be systematically designed for improved activity?
- SAR Libraries : Synthesize analogs with variations at:
- R₁ : Halogenated benzyl groups (e.g., 4-Cl, 4-Br) for enhanced lipophilicity.
- R₂ : Heterocyclic substitutions (e.g., thiophene, pyridine) to modulate π-π stacking .
- QSAR Models : Use CoMFA/CoMSIA to correlate 3D descriptors (e.g., HOMO energy, polar surface area) with bioactivity.
Q. What functional groups are critical for maintaining bioactivity?
- Thiol (-SH) : Essential for radical scavenging and metal chelation. Oxidation to disulfide abolishes activity .
- Triazole Ring : Nitrogen atoms participate in hydrogen bonding with enzyme active sites .
- Benzyl Group : Hydrophobic interactions with protein pockets; para-substitutions (e.g., -CH₃) improve steric fit .
Methodological Considerations
Q. How is compound stability ensured during storage?
- Storage : Under nitrogen at −20°C in amber vials to prevent thiol oxidation.
- Stability Assays : Monitor via HPLC (retention time shifts >5% indicate degradation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
